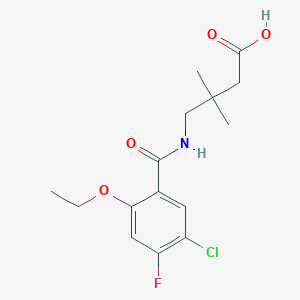
4-(5-Chloro-2-ethoxy-4-fluorobenzamido)-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(5-Chloro-2-ethoxy-4-fluorobenzamido)-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C15H19ClFNO4 and its molecular weight is 331.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(5-Chloro-2-ethoxy-4-fluorobenzamido)-3,3-dimethylbutanoic acid is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19ClFNO4
- Molecular Weight : 331.77 g/mol
- CAS Number : 1805818-57-8
The biological activity of this compound is primarily attributed to its interaction with cellular targets that lead to apoptosis in cancer cells. The mechanisms include:
- Inhibition of Tubulin Polymerization : Similar to other anticancer agents, this compound may disrupt microtubule dynamics, which is crucial for cell division and growth.
- DNA Intercalation : The aromatic structure allows for potential intercalation into DNA, leading to interference with replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, further contributing to cytotoxicity by damaging cellular components.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 15.0 | DNA intercalation and ROS generation |
| MCF7 (Breast) | 20.0 | Induction of apoptosis |
Study 1: Antitumor Activity in A549 Cells
A study investigated the effects of the compound on A549 lung carcinoma cells. The results indicated a dose-dependent increase in cytotoxicity, with an IC50 value of 12.5 µM. Immunostaining revealed significant perinuclear staining, suggesting effective localization within the cells and potential mechanisms involving the disruption of microtubule formation .
Study 2: Selective Toxicity in HeLa Cells
Another study focused on HeLa cervical cancer cells, where the compound displayed an IC50 value of 15 µM. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The study concluded that the compound's structural features contribute to its selective toxicity against rapidly dividing cells .
Eigenschaften
IUPAC Name |
4-[(5-chloro-2-ethoxy-4-fluorobenzoyl)amino]-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO4/c1-4-22-12-6-11(17)10(16)5-9(12)14(21)18-8-15(2,3)7-13(19)20/h5-6H,4,7-8H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDKMQXGRYLKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














